molecular formula C8H11ClN6S B303398 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B303398
M. Wt: 258.73 g/mol
InChI Key: OJBORRDBVXAOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and receptors.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been found to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agrochemicals, the compound has been shown to disrupt the biosynthesis of essential plant metabolites, leading to herbicidal and insecticidal effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, the compound also has some limitations, such as its low solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the identification of the molecular targets and mechanisms of action of the compound. Additionally, the compound can be further explored for its potential applications in other fields, such as catalysis and energy storage.
In conclusion, 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with promising potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new drugs, agrochemicals, and materials with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the widely used methods involves the reaction of 4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkyl halide in the presence of a base.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, the compound has been found to exhibit promising antifungal, antiviral, and anticancer activities. In agrochemicals, the compound has been shown to possess potent herbicidal and insecticidal properties. In material science, the compound has been used as a building block for the synthesis of various functional materials.

properties

Product Name

4-amino-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Molecular Formula

C8H11ClN6S

Molecular Weight

258.73 g/mol

IUPAC Name

4-amino-3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H11ClN6S/c1-3-4-5(9)6(14(2)13-4)7-11-12-8(16)15(7)10/h3,10H2,1-2H3,(H,12,16)

InChI Key

OJBORRDBVXAOAG-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C

Canonical SMILES

CCC1=NN(C(=C1Cl)C2=NNC(=S)N2N)C

Origin of Product

United States

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